Product packaging for 2-[(3-Fluorophenyl)methoxy]acetic acid(Cat. No.:CAS No. 953786-99-7)

2-[(3-Fluorophenyl)methoxy]acetic acid

Cat. No.: B3174487
CAS No.: 953786-99-7
M. Wt: 184.16 g/mol
InChI Key: NJIHQXQMXLGPJV-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)methoxy]acetic acid (CAS 953786-99-7) is a fluorinated aromatic compound with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol . This chemical serves as a versatile synthetic intermediate and valuable building block in organic and medicinal chemistry research. The structure features a carboxylic acid group tethered to a 3-fluorobenzyl ether, making it suitable for further derivatization, particularly through amide bond formation or esterification. Researchers utilize this compound in the synthesis of more complex molecules, such as pharmaceutical candidates like N-(3-fluorophenyl)-2-{3-[(7-{3-[ethyl(2-hydroxyethyl)amino]propoxy}-quinazolin-4-yl)amino]-1H-pyrazol-5-yl}acetamide, which has been investigated for its potential therapeutic applications . As a fluorinated building block, it can be used to study structure-activity relationships and to modulate the properties of lead compounds, including their metabolic stability, lipophilicity, and binding affinity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO3 B3174487 2-[(3-Fluorophenyl)methoxy]acetic acid CAS No. 953786-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-fluorophenyl)methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-8-3-1-2-7(4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIHQXQMXLGPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 3 Fluorophenyl Methoxy Acetic Acid

Synthesis of Analogues and Derivatives of 2-[(3-Fluorophenyl)methoxy]acetic Acid

The synthetic strategies outlined above can be readily adapted to produce a wide range of analogues and derivatives.

By starting with different substituted phenylmethanols, analogues with varied substitution patterns on the aromatic ring can be synthesized. For example, using other fluorinated, chlorinated, or alkylated phenylmethanols would result in the corresponding substituted phenoxyacetic acids.

Furthermore, the acetic acid side chain can be modified. For instance, using α-substituted haloacetic esters in the initial Williamson ether synthesis would introduce substituents at the carbon adjacent to the carboxylic acid.

The synthesis of various ester and amide derivatives, as described in section 2.1.4, provides access to a large library of compounds with potentially diverse biological activities. For example, reaction with a range of anilines or other amines would produce a series of N-substituted amides. The synthesis of related N-(2-fluorophenyl)-acetamide derivatives has been reported as potent inhibitors of α-l-fucosidases. nih.gov

Modification of the Fluorophenyl Moiety

Modifications to the fluorophenyl ring of this compound can be achieved either by starting with a pre-functionalized 3-fluorobenzyl derivative or by post-synthetic modification of the aromatic ring.

Starting with a substituted benzyl (B1604629) halide allows for the introduction of a wide variety of functional groups onto the phenyl ring. For instance, using a (3-fluoro-4-methylphenyl)methyl halide would result in a methyl-substituted analog. The Knoevenagel condensation of appropriately substituted benzaldehydes with 2-methoxyethyl cyanoacetate, followed by further transformations, represents a versatile strategy for accessing a range of substituted phenylacetic acid derivatives, which could be adapted for this purpose. chemrxiv.org

Post-synthetic modification of the fluorophenyl ring is more challenging due to the relative inertness of the C-F bond and the potential for side reactions with the methoxyacetic acid chain. However, electrophilic aromatic substitution reactions could potentially be employed, with the fluorine and the benzyloxymethyl group directing the substitution pattern.

Variations on the Methoxyacetic Acid Chain

Alterations to the methoxyacetic acid portion of the molecule can introduce new properties and functionalities. These variations can be achieved by using different starting materials in the Williamson ether synthesis.

For example, replacing glycolic acid with lactic acid would introduce a methyl group on the α-carbon of the acid chain, leading to 2-[(3-fluorophenyl)methoxy]propanoic acid. Similarly, using longer-chain α-hydroxy acids would extend the carbon backbone.

Further derivatization of the carboxylic acid group is a key strategy for modifying this part of the molecule. Standard esterification or amidation reactions can be employed to convert the carboxylic acid into a wide range of esters and amides. For instance, reaction with an alcohol in the presence of an acid catalyst or a coupling agent like EDCI can yield the corresponding ester. nih.gov Similarly, reaction with an amine using a suitable coupling agent can produce the amide. nih.gov

Heterocyclic Conjugates and Hybrid Structures

The carboxylic acid functionality of this compound serves as a convenient handle for conjugation to various heterocyclic systems. This is a common strategy in drug discovery to create hybrid molecules with potentially enhanced or novel biological activities.

The formation of an amide bond is a prevalent method for creating such conjugates. By reacting this compound with an amino-substituted heterocycle in the presence of a peptide coupling agent, a stable amide linkage can be formed. nih.gov

Another approach involves using the carboxylic acid to participate in cyclization reactions to form new heterocyclic rings. For example, reaction with a 2-aminoalcohol could potentially lead to the formation of oxazine (B8389632) derivatives. rsc.org Multicomponent reactions, which allow for the construction of complex molecules in a single step, could also be envisioned for the synthesis of novel heterocyclic structures incorporating the this compound scaffold. researchgate.net

Optimization of Synthetic Pathways for Research Scale Production

For the efficient production of this compound and its derivatives on a research scale, optimization of the synthetic route is crucial. This involves careful selection of catalysts and reaction conditions, as well as developing effective purification strategies to enhance purity and maximize yield.

Catalytic Systems and Reaction Conditions

In the context of the Williamson ether synthesis, the choice of base and solvent significantly impacts the reaction's efficiency. numberanalytics.com Strong, non-nucleophilic bases such as sodium hydride (NaH) are often preferred to ensure complete deprotonation of the alcohol without competing side reactions. masterorganicchemistry.comyoutube.com The use of phase-transfer catalysts, such as tetra-n-butylammonium hydrogen sulfate, can be beneficial in biphasic systems, facilitating the reaction between the water-soluble alkoxide and the organic-soluble alkyl halide. unishivaji.ac.in

Temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination, especially with more sterically hindered substrates. numberanalytics.com For primary halides like 3-fluorobenzyl chloride, moderate temperatures are generally sufficient. Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times and, in some cases, improve yields. wikipedia.org

For the synthesis of aryloxyacetic acids, catalytic systems involving palladium have been developed for the oxidation of aryloxyethanols, which could be an alternative route to consider for optimization. google.com

ParameterConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete deprotonation of the alcohol. masterorganicchemistry.comyoutube.com
Solvent Dimethylformamide (DMF)Polar aprotic solvent enhances the nucleophilicity of the alkoxide. numberanalytics.com
Catalyst Phase-Transfer Catalyst (e.g., TBAB)Facilitates reaction in biphasic systems. unishivaji.ac.in
Temperature Moderate (e.g., room temp. to 60 °C)Balances reaction rate with minimizing side reactions. numberanalytics.com
Alternative Method Microwave-Assisted SynthesisCan significantly reduce reaction time and improve yield. wikipedia.org

Purity Enhancement and Yield Maximization in Synthetic Processes

Achieving high purity and maximizing the yield of this compound requires careful workup and purification procedures. After the reaction, the crude product is typically isolated by an extractive workup.

For carboxylic acids, a common purification technique involves dissolving the crude product in an aqueous basic solution and washing with an organic solvent to remove neutral impurities. The aqueous layer is then acidified, causing the desired carboxylic acid to precipitate, which can then be collected by filtration or extracted into an organic solvent. lookchem.com

Recrystallization from a suitable solvent or solvent mixture is a powerful method for purifying solid products. lookchem.com The choice of solvent is critical and is determined empirically. For liquid products, distillation under reduced pressure can be effective.

To maximize yield, it is important to drive the reaction to completion. This can be achieved by using a slight excess of one of the reactants, typically the less expensive one. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time. Efficient removal of byproducts, such as the salt formed during the Williamson ether synthesis, is also crucial for obtaining a pure product and preventing product loss during purification.

Advanced Spectroscopic and Chromatographic Characterization of 2 3 Fluorophenyl Methoxy Acetic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-[(3-Fluorophenyl)methoxy]acetic acid, a multi-faceted NMR approach involving ¹H, ¹³C, and ¹⁹F nuclei, complemented by two-dimensional techniques, provides a complete picture of its molecular architecture.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy reveals the different chemical environments of hydrogen atoms within a molecule. In this compound, the spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (Ar-CH₂-O), the methylene protons of the acetic acid moiety (O-CH₂-COOH), and the acidic proton (-COOH).

The aromatic region would display complex multiplets between δ 6.9 and 7.4 ppm, characteristic of a substituted benzene (B151609) ring. Data from the analogous 3-fluorobenzyl alcohol shows signals in this region. chemicalbook.com The fluorine atom at the C3 position influences the chemical shifts of the adjacent protons through both inductive and coupling effects. The benzylic protons (H-7) are expected to appear as a singlet around δ 4.5-4.7 ppm. The methylene protons of the acetic acid group (H-8) would likely resonate as a singlet around δ 4.1 ppm, based on data from similar structures like methoxyacetic acid. chemicalbook.com The carboxylic acid proton is a broad singlet that can appear over a wide range (typically δ 10-13 ppm) and is often exchanged with deuterium (B1214612) in D₂O.

Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS in CDCl₃.

Proton Label Predicted δ (ppm) Multiplicity Integration
H-2, H-4, H-5, H-66.90 - 7.40Multiplet4H
H-7~4.60Singlet2H
H-8~4.15Singlet2H
-COOH10.0 - 13.0Broad Singlet1H

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. For this compound, nine distinct signals are expected.

The carboxylic carbon (C-9) would appear significantly downfield, typically in the δ 170-175 ppm range. The aromatic carbons would resonate between δ 114 and 164 ppm. The carbon atom directly bonded to fluorine (C-3) will show a large one-bond coupling (¹JCF) and is expected around δ 162-164 ppm. The other aromatic carbons will show smaller C-F couplings. The ipso-carbon (C-1) attached to the methoxyacetic acid group is predicted around δ 138-140 ppm. The benzylic carbon (C-7) and the methylene carbon (C-8) are expected around δ 70-73 ppm.

Predicted ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS in CDCl₃.

Carbon Label Predicted δ (ppm)
C-1~139.5
C-2~114.5 (d, ²JCF)
C-3~163.0 (d, ¹JCF)
C-4~122.5 (d, ⁴JCF)
C-5~130.0 (d, ³JCF)
C-6~114.0 (d, ²JCF)
C-7~72.0
C-8~68.5
C-9~173.0

¹⁹F NMR Spectroscopy for Fluorine Nucleus Environment and Quantification

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for fluorine-containing compounds. wikipedia.org It provides information on the chemical environment of the fluorine atom and can be used for quantitative analysis due to the 100% natural abundance of the ¹⁹F isotope. slideshare.net

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment. For monofluorobenzene, the chemical shift is approximately -113 ppm relative to CFCl₃. colorado.edu The substituents on the ring in the target molecule will cause a shift from this value. The presence of a single, sharp signal confirms the existence of one fluorine environment in the molecule. Furthermore, by using an internal standard with a known concentration, the purity and concentration of the fluorinated compound can be accurately determined. slideshare.net The technique is valued for its high sensitivity and the large chemical shift dispersion, which minimizes signal overlap. wikipedia.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. slideshare.netyoutube.comepfl.ch

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to confirm the coupling relationships between the protons on the aromatic ring, helping to assign their specific positions relative to each other. No cross-peaks would be expected for the singlet benzylic (H-7) and methylene (H-8) protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). epfl.ch This experiment would definitively link each proton signal to its corresponding carbon signal. For instance, it would show a cross-peak between the benzylic protons (H-7, ~4.60 ppm) and the benzylic carbon (C-7, ~72.0 ppm), and another between the methylene protons (H-8, ~4.15 ppm) and the methylene carbon (C-8, ~68.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.comepfl.ch This is arguably the most powerful tool for connecting different parts of the molecule. Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the benzylic protons (H-7) to the aromatic ipso-carbon (C-1) and ortho-carbons (C-2, C-6).

A crucial correlation from the benzylic protons (H-7) to the methylene carbon of the acetic acid moiety (C-8), confirming the ether linkage.

A correlation from the methylene protons (H-8) to the benzylic carbon (C-7) and the carboxylic carbon (C-9), solidifying the connectivity of the entire chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental formula of a new compound with high accuracy. The molecular formula for this compound is C₉H₉FO₃. The calculated exact mass (monoisotopic mass) for this formula is 184.0536 g/mol .

An HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 185.0614 or the deprotonated molecule [M-H]⁻ at m/z 183.0458. The high precision of the measurement (typically to four or five decimal places) allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential formulas with the same nominal mass. This confirmation is a critical step in the characterization of a newly synthesized compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, a sample solution is passed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the analyte molecules are desolvated and become multiply charged ions, which are then analyzed by the mass spectrometer.

For this compound, ESI-MS analysis is typically performed in negative ion mode due to the acidic nature of the carboxylic acid group, which readily deprotonates to form a [M-H]⁻ ion. The resulting mass spectrum would be expected to show a prominent peak corresponding to the deprotonated molecule.

Table 1: Expected ESI-MS Data for this compound

Ionization ModeExpected IonTheoretical m/z
Negative[M-H]⁻183.05

This table presents the theoretical monoisotopic mass-to-charge ratio (m/z) for the deprotonated molecule of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, due to the low volatility of carboxylic acids like this compound, direct analysis by GC-MS is often challenging. To overcome this limitation, derivatization is employed to convert the non-volatile analyte into a more volatile and thermally stable derivative.

Common derivatization strategies for carboxylic acids include esterification, which converts the carboxylic acid group into an ester. For instance, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an alkylating agent such as methyl iodide can yield the corresponding trimethylsilyl (B98337) ester or methyl ester, respectively. These derivatives are more amenable to GC separation and subsequent mass spectrometric detection. The mass spectrum of the derivative will exhibit characteristic fragmentation patterns that can be used for structural elucidation and confirmation.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

Derivatization ReagentDerivative FormedProperties of Derivative
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) esterIncreased volatility and thermal stability
DiazomethaneMethyl esterIncreased volatility
Methanol (B129727)/H⁺Methyl esterIncreased volatility

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the analysis of this compound and its analogues within complex matrices such as biological fluids, environmental samples, or reaction mixtures. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, often using a reversed-phase column. This separates the target analyte from other components in the mixture. The eluent from the LC column is then introduced into the mass spectrometer, where the analyte is ionized (commonly by ESI). In the tandem mass spectrometer, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected and subjected to collision-induced dissociation (CID). This process fragments the precursor ion into characteristic product ions, which are then detected. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even at low concentrations. While targeted LC-MS is effective for known PFAS compounds, a significant portion of the total PFAS content in a sample may be overlooked. nih.gov

Combustion Ion Chromatography for Total Fluorine Analysis

Combustion Ion Chromatography (CIC) is a robust method for determining the total fluorine content in a sample, providing a measure of the total organic fluorine (TOF). measurlabs.com This technique is particularly valuable for screening samples for the presence of fluorinated compounds, including this compound and other per- and polyfluoroalkyl substances (PFAS). measurlabs.comlabcompare.com

Table 3: Application of Combustion Ion Chromatography for Fluorine Analysis

Analytical ParameterDescription
AnalyteTotal Fluorine (TF), Total Organic Fluorine (TOF), Total Inorganic Fluorine (TIF)
PrincipleSample combustion followed by ion chromatographic detection of fluoride (B91410).
ApplicationScreening for the presence of fluorinated organic compounds. measurlabs.comlabcompare.com
AdvantageProvides a measure of the total fluorine content, useful for assessing overall contamination. labcompare.com
LimitationNon-selective; does not identify individual fluorinated compounds. measurlabs.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in this compound. The FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the various vibrational modes of its constituent functional groups.

Key expected vibrational frequencies include:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.

C-O Stretch: The stretching vibrations of the ether linkage (Ar-O-CH₂) and the carboxylic acid C-O are expected to appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-F Stretch: The C-F stretching vibration of the fluorophenyl group will give rise to a strong absorption band, typically in the range of 1000-1400 cm⁻¹.

Aromatic C-H and C=C Stretches: Vibrations associated with the aromatic ring will be observed in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1400-1600 cm⁻¹ (C=C ring stretching).

Table 4: Expected FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)
CarbonylC=O Stretch1700-1725
EtherC-O Stretch1000-1300
FluoroaromaticC-F Stretch1000-1400
Aromatic RingC=C Stretch1400-1600

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational modes of a molecule. While FTIR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. Certain vibrational modes that are weak or inactive in FTIR may be strong in Raman, and vice versa.

For this compound, Raman spectroscopy can provide further confirmation of the functional groups identified by FTIR. Key expected Raman shifts include:

Aromatic Ring Vibrations: The symmetric stretching vibrations of the aromatic ring are typically strong and well-defined in the Raman spectrum, appearing in the 1580-1620 cm⁻¹ region.

C-F Stretch: The C-F stretching vibration is also Raman active and can provide confirmatory evidence for the presence of the fluorophenyl group.

C=O Stretch: The carbonyl stretch of the carboxylic acid is generally weaker in the Raman spectrum compared to the FTIR spectrum.

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational analysis of the molecule, allowing for confident identification of its key functional groups.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound and its analogues, single-crystal X-ray diffraction (SCXRD) provides definitive information on molecular conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. soton.ac.uk This data is fundamental for understanding the molecule's structure-property relationships.

The crystal packing is elucidated through the analysis of intermolecular forces. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules interact. iucr.org XRD can confirm the presence and geometry of such dimers. Furthermore, other interactions, including C—H⋯O bonds and aromatic stacking interactions involving the fluorophenyl rings, can be quantified. soton.ac.ukiucr.org These packing arrangements determine the crystal lattice parameters (a, b, c, α, β, γ) and the space group, which are the fundamental outputs of an XRD experiment. While a specific crystal structure for this compound is not publicly available, data from analogous compounds provide a clear framework for what such an analysis would reveal.

Table 1: Representative Crystallographic Data for an Analogue, (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one

ParameterValueReference
Crystal System Monoclinic scielo.org.za
Space Group P2₁/c scielo.org.za
a (Å) 10.392(2) scielo.org.za
b (Å) 7.9180(16) scielo.org.za
c (Å) 30.474(6) scielo.org.za
β (°) ** 97.78(3) scielo.org.za
Volume (ų) **2484.4(9) scielo.org.za
Z 4 scielo.org.za

This table presents data for a complex molecule containing substituted phenyl rings to illustrate the type of information obtained from X-ray diffraction studies.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography encompasses a suite of laboratory techniques used for the separation of mixtures. The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. For a compound like this compound, various chromatographic methods are essential for assessing purity, isolating the compound from reaction mixtures, and analyzing related substances or degradation products.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile or thermally labile compounds like aromatic carboxylic acids. nih.gov For this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. researchgate.netpensoft.net

In a typical RP-HPLC setup, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18) bonded to silica (B1680970) particles, is used. researchgate.netptfarm.pl The mobile phase is a polar solvent mixture, commonly consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. pensoft.netptfarm.pl The pH of the mobile phase is a critical parameter for the analysis of carboxylic acids. To ensure good peak shape and reproducible retention times, the pH is usually kept low (e.g., pH 3) to suppress the ionization of the carboxylic acid group, a technique known as ion-suppression. nih.govnih.gov Detection is typically achieved using an ultraviolet (UV) detector, set to a wavelength where the fluorophenyl chromophore absorbs strongly. pensoft.netptfarm.pl This method can be validated to quantify the compound and its impurities with high precision and accuracy. pensoft.netnih.gov

Table 2: Typical HPLC Conditions for Analysis of Aromatic Carboxylic Acids

ParameterConditionReference
Column C18 (Octadecyl), 150 x 4.6 mm, 5 µm researchgate.netpensoft.net
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) researchgate.netpensoft.net
Flow Rate 1.0 mL/min researchgate.netpensoft.net
Detection UV at 225-250 nm researchgate.netresearchgate.net
Temperature 30 °C researchgate.netpensoft.net

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov Aromatic carboxylic acids like this compound are generally not volatile enough for direct GC analysis due to their high boiling points and polarity. nih.govnih.gov Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile and thermally stable ester or other derivative. nih.govnih.gov

A common derivatization method is esterification with an alcohol, such as methanol, in the presence of a catalyst like boron trifluoride (BF₃) or sulfuric acid (H₂SO₄), to form the corresponding methyl ester. nih.govnih.gov This derivative can then be readily analyzed by GC. The separation is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase. nih.govepa.gov Detection is often performed using a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS), a technique known as GC-MS. nih.gov GC-MS provides both retention time data and a mass spectrum, which can confirm the identity of the analyte and any impurities. nih.gov

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. nih.gov For the analysis of this compound, silica gel is the most common stationary phase (adsorbent). tamu.eduresearchgate.net

The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). researchgate.net To prevent "streaking" or "tailing" of the acidic spot on the plate, a small amount of a modifying acid, such as acetic acid or formic acid, is often added to the eluent. tamu.eduresearchgate.net This ensures that the carboxylic acid remains in its protonated form and migrates as a compact spot. After development, the spots can be visualized under UV light (due to the UV-active phenyl ring) or by staining with a suitable reagent like bromocresol green. tamu.edu

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. selvita.com SFC offers several advantages, including faster separations and reduced consumption of organic solvents, aligning with the principles of green chemistry. selvita.comchromatographyonline.com

A key application of SFC is in chiral separations. europeanpharmaceuticalreview.comresearchgate.net Since this compound possesses a chiral center at the carbon atom bearing the methoxy (B1213986) group, its enantiomers can be separated using SFC with a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for this purpose. europeanpharmaceuticalreview.com The mobile phase often includes a small percentage of a polar organic modifier, such as methanol or ethanol, to modulate solute retention and improve peak shape. chromatographyonline.com This technique is highly effective for both analytical-scale determination of enantiomeric excess and preparative-scale isolation of individual enantiomers. selvita.comchromatographyonline.com

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their charge, size, and mobility. nih.gov It offers advantages of high efficiency, short analysis times, and minimal sample and solvent consumption. researchgate.net

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) is a suitable mode. nih.gov In CZE, the separation occurs in a buffer-filled capillary. At a pH above the pKa of the carboxylic acid, the compound will be negatively charged and migrate toward the anode. The separation of different acidic compounds is achieved based on differences in their charge-to-size ratios. nih.govacs.org Another powerful CE mode is Micellar Electrokinetic Chromatography (MEKC), where a surfactant is added to the buffer to form micelles, creating a pseudo-stationary phase that allows for the separation of both neutral and charged species. researchgate.net The composition of the background electrolyte, including its pH and the addition of modifiers like cyclodextrins, can be optimized to achieve the desired separation. researchgate.net

Theoretical and Computational Chemistry Studies on 2 3 Fluorophenyl Methoxy Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical reactivity of a molecule. These ab initio or density functional theory (DFT) based methods solve the Schrödinger equation (or its electron density-based equivalent) to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. A hypothetical DFT study on 2-[(3-Fluorophenyl)methoxy]acetic acid would typically involve:

Geometry Optimization: The initial step would be to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. The resulting bond lengths, bond angles, and dihedral angles would provide a precise structural model.

Energetics: Once the optimized geometry is obtained, DFT calculations can provide key energetic information, such as the total electronic energy, the heat of formation, and the energies of different possible conformations. These calculations are crucial for understanding the molecule's stability.

A hypothetical data table of optimized geometric parameters for this compound, as would be generated from a DFT calculation, is presented below.

ParameterHypothetical Value
C-F Bond Length1.35 Å
O-C (ether) Bond1.42 Å
C=O (acid) Bond1.21 Å
O-H (acid) Bond0.97 Å
C-O-C Bond Angle118.5°
O-C-C=O Dihedral175.0°

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for similar organic molecules. They are not based on actual published research for this specific compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy and spatial distribution of these orbitals are critical for understanding a molecule's electronic behavior.

HOMO: The HOMO represents the orbital from which an electron is most likely to be donated. A higher HOMO energy suggests a greater ability to act as an electron donor. In this compound, the HOMO would likely be localized on the electron-rich regions, such as the oxygen atoms or the fluorophenyl ring.

LUMO: The LUMO is the orbital to which an electron is most likely to be accepted. A lower LUMO energy indicates a greater ability to act as an electron acceptor. The LUMO would likely be distributed over the electron-deficient parts of the molecule, such as the carboxylic acid group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter for predicting the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. This energy gap is also related to the electronic transitions and can be correlated with UV-Visible spectral data.

OrbitalHypothetical Energy (eV)
HOMO-6.8 eV
LUMO-1.2 eV
HOMO-LUMO Gap (ΔE)5.6 eV

Note: These energy values are hypothetical and serve to illustrate the output of a HOMO/LUMO analysis.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. The MEP map is color-coded to indicate different regions of electrostatic potential:

Red/Yellow: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. In this compound, these would be expected around the oxygen atoms of the ether and carboxylic acid groups, as well as the fluorine atom.

Blue: Regions of positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack. The hydrogen atom of the carboxylic acid group would be a primary site of positive potential.

Green: Regions of neutral potential.

The MEP map provides a valuable tool for predicting how the molecule will interact with other molecules, such as receptors or enzymes, and for understanding its intermolecular interactions.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its flexibility and behavior over time.

Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the different possible spatial arrangements of the atoms and their relative energies. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. Energy minimization techniques are then applied to find the lowest energy (most stable) conformations. Understanding the preferred conformations is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule by simulating the movement of its atoms over time. This is achieved by solving Newton's equations of motion for the system. An MD simulation of this compound, typically in a solvent like water, would reveal:

Conformational Flexibility: How the molecule transitions between different conformations at a given temperature.

Solvent Interactions: How the molecule interacts with surrounding solvent molecules, including the formation of hydrogen bonds.

MD simulations are computationally intensive but provide invaluable information on the dynamic behavior of a molecule that is not accessible from static calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For phenoxyacetic acid derivatives, including this compound, QSAR models are instrumental in predicting biological efficacy and potential toxicity, thereby guiding the synthesis of more effective and safer compounds. mdpi.comnih.gov

The development of predictive QSAR models for compounds structurally related to this compound often involves the use of multiple linear regression (MLR) to create a mathematical equation linking molecular properties to activities such as herbicidal effects, antimicrobial activity, or receptor binding. mdpi.commdpi.com These models are constructed from a "training set" of molecules with known activities and are then validated using a "test set" of compounds to ensure their predictive power. mdpi.com

For instance, in studies of phenoxyacetic acid congeners, hybrid methods combining biomimetic chromatography with QSAR have been used to develop reliable models for predicting properties like penetration through biological barriers (e.g., plant cuticles, skin, blood-brain barrier) and binding to proteins like human serum albumin. mdpi.comnih.gov Such models are crucial for assessing the bioavailability and distribution of a compound in a biological system. The validation of these models is typically performed using techniques like leave-one-out cross-validation, which confirms the robustness and predictive capability of the developed QSAR equation. mdpi.com

The goal is to create a model that can accurately forecast the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For example, a QSAR model for phenoxyacetic acid derivatives as potential herbicides would aim to predict their efficacy in controlling weeds based on their structural features. mdpi.com

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. mdpi.com In QSAR studies of phenoxyacetic acid derivatives, a variety of descriptors are calculated to represent the key structural features that may influence biological activity. mdpi.com The selection of relevant descriptors is a critical step in building a robust QSAR model.

Commonly used descriptors for this class of compounds include:

Lipophilicity: Often represented by log P, this descriptor measures a compound's affinity for fatty environments and is crucial for membrane permeability. mdpi.com

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). The introduction of a fluorine atom, as in this compound, significantly alters the electronic structure. mdpi.com

Steric/Topological Descriptors: These quantify the size and shape of the molecule. Examples include molecular weight, molecular volume, polarizability, and the number of rotatable bonds. mdpi.comresearchgate.net

Hydrogen Bonding Descriptors: The number of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) is critical for molecular interactions with biological targets. mdpi.com

Studies on related phenoxyacetic acids have shown that properties like lipophilicity, polarizability, and the counts of hydrogen bond donors and acceptors are primary determinants of their biological efficacy. mdpi.comnih.gov For example, a higher number of hydrogen bond acceptors (HBA) was correlated with increased toxicity in certain phenoxyacetic acid congeners. mdpi.com

The table below illustrates typical molecular descriptors that would be calculated for this compound in a QSAR study, based on analyses of similar compounds.

Descriptor TypeDescriptor NameTypical Role in Biological Activity Correlation
Lipophilicity LogPInfluences membrane permeability and transport.
Electronic Polarizability (α)Relates to non-covalent interactions with target sites. mdpi.com
Topological Topological Polar Surface Area (TPSA)Predicts transport properties and intestinal absorption. mdpi.com
Constitutional Molecular Weight (MW)Affects overall size and diffusion characteristics. mdpi.com
Hydrogen Bonding Hydrogen Bond Acceptors (HBA)Key for specific interactions with receptor binding pockets. mdpi.com
Hydrogen Bonding Hydrogen Bond Donors (HBD)Important for forming hydrogen bonds with biological targets. mdpi.com
Flexibility Number of Rotatable Bonds (NRB)Influences conformational flexibility and binding entropy. mdpi.com

This table is illustrative and based on descriptors used for structurally related phenoxyacetic acid derivatives.

Lipophilicity, the "fat-loving" nature of a molecule, is a critical physicochemical parameter in drug discovery and agrochemical research. It is quantitatively expressed as the logarithm of the partition coefficient (LogP) between a non-polar solvent (like n-octanol) and water. acdlabs.comenamine.net A positive LogP value indicates higher solubility in lipids, while a negative value signifies higher solubility in water. acdlabs.com

For this compound, its LogP value is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The LogP can be predicted using computational methods, which are often based on summing the contributions of molecular fragments. chemaxon.comnih.gov These predictive models are invaluable for estimating lipophilicity before a compound is synthesized. acdlabs.com

The implications of the LogP value are significant:

Bioavailability: An optimal LogP is necessary for a compound to pass through biological membranes, like the intestinal wall or plant cuticles, to reach its target site. acdlabs.com For instance, a LogP value around 2 is often considered ideal for drugs targeting the central nervous system. acdlabs.com

Toxicity: Very high lipophilicity can lead to sequestration in fatty tissues, poor excretion, and potential accumulation, which can increase systemic toxicity. acdlabs.com

Environmental Fate: The LogP value helps predict a chemical's tendency to bioaccumulate in the environment. acdlabs.com

In studies of phenoxyacetic acid herbicides, lipophilicity is consistently identified as a key factor influencing their ability to penetrate the waxy cuticle of plants. mdpi.commdpi.com Therefore, computational modeling of LogP for this compound is an essential step in assessing its potential as a bioactive agent.

Compound ClassPropertyImplication for Biological Activity
Phenoxyacetic Acids Lipophilicity (LogP)Crucial for membrane penetration and reaching the site of action. mdpi.com
Phenoxyacetic Acids LogP ValueAffects bioavailability, potential for bioaccumulation, and toxicity. acdlabs.com
This compound Predicted LogPGuides assessment of potential ADME properties and environmental impact.

This table summarizes the general implications of lipophilicity for the specified class of compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. semanticscholar.org This method is used to understand the molecular basis of a compound's activity and to predict its binding affinity.

For this compound, molecular docking simulations can elucidate how it might interact with the active site of a target enzyme or receptor. The process involves placing the flexible ligand into the binding pocket of the rigid or flexible receptor and evaluating the resulting poses based on a scoring function.

Docking studies on structurally similar phenoxyacetic acid derivatives have been performed to understand their interactions with various biological targets, such as cyclooxygenase (COX) enzymes, viral proteins, and receptors like PPAR. semanticscholar.orgscienceopen.com These studies reveal key interactions:

Hydrogen Bonds: The carboxylic acid group of this compound is a prime candidate for forming strong hydrogen bonds with amino acid residues like Arginine, Serine, or Tyrosine in a binding pocket. semanticscholar.org

Hydrophobic Interactions: The fluorophenyl ring can engage in hydrophobic interactions with non-polar residues of the protein.

Aromatic Interactions: The phenyl ring can participate in π-π stacking or π-cation interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

Fluorine Interactions: The fluorine atom can modulate binding affinity through various mechanisms, including altering local polarity, forming specific non-covalent bonds (e.g., with backbone amides), or influencing the conformation of the ligand within the binding site. acs.org

The results of a docking simulation are typically visualized to show the ligand's conformation and specific interactions within the binding site, providing a rationalization for its biological activity at the molecular level. researchgate.net

A primary goal of molecular docking is to predict the binding affinity of a ligand to its receptor, which is often expressed as a binding energy score (e.g., in kcal/mol). nih.govcolumbia.edu Lower (more negative) binding energy scores generally suggest a more stable ligand-receptor complex and, theoretically, higher biological activity. nih.govnih.gov

Docking programs use scoring functions to estimate this binding free energy by calculating the contributions from various intermolecular interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces. columbia.edu For this compound, docking simulations against a potential target protein would generate a binding affinity score. This score can be used to rank it against other potential inhibitors or to compare the affinity of different structural analogs.

For example, docking studies on phenoxyacetanilide derivatives against the COX-2 enzyme yielded binding scores ranging from -8.5 to -8.9 kcal/mol for the most potent compounds. semanticscholar.org Similarly, studies on phenylacetic acid derivatives interacting with urease enzymes reported docking scores as strong as -8.5 kcal/mol. researchgate.net While these scores are for different systems, they provide a benchmark for the range of binding affinities that might be expected for a small molecule like this compound with a relevant biological target. The predicted affinity helps to prioritize compounds for further experimental testing. nih.govyoutube.com

Structure Activity Relationship Sar Investigations of 2 3 Fluorophenyl Methoxy Acetic Acid Derivatives

Influence of Fluorine Position and Substitution on Biological Activity

The presence and position of fluorine atoms on the phenyl ring of 2-[(3-Fluorophenyl)methoxy]acetic acid derivatives are critical determinants of their biological efficacy. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly alter the pharmacokinetic and pharmacodynamic profile of a molecule.

The position of a single fluorine atom on the phenyl ring—ortho, meta, or para—can lead to substantial differences in biological potency and selectivity. This is often attributed to changes in electronic distribution, lipophilicity, and the molecule's ability to adopt a favorable conformation for binding to its biological target.

Research on related compound classes, such as fluorinated 4-thiazolidinones, provides valuable insights into these effects. In a study investigating inhibitors of acetylcholinesterase (AChE), the placement of a fluorine atom on the phenyl ring had a pronounced impact on inhibitory concentration (IC50) values. The para-substituted fluorinated analogue was found to be the most potent inhibitor, followed by the meta and ortho isomers, respectively. diva-portal.org This suggests that the electronic influence and steric profile of the fluorine atom are optimal for target engagement when it is in the para position for this particular scaffold.

Specifically, the para-fluorinated compound exhibited an IC50 value of 0.82 μM, while the meta-substituted analogue was significantly less active with an IC50 of 14 μM. diva-portal.org The ortho-substituted version was the least potent of the three, with an IC50 of 23 μM. diva-portal.org Such trends underscore the sensitivity of the binding pocket to the location of the fluorine substituent. The fluorine atom may enhance lipophilicity, which can improve membrane penetration and binding to hydrophobic pockets within a receptor or enzyme. evitachem.com

Table 1: Effect of Fluorine Position on Inhibitory Activity of Phenyl-Substituted Compounds

Compound Analogue Substituent Position IC50 (μM)
Fluorinated Analogue 1 Para 0.82
Fluorinated Analogue 2 Meta 14
Fluorinated Analogue 3 Ortho 23

Data derived from a study on fluorinated 4-thiazolidinones, illustrating the principle of positional effects. diva-portal.org

In studies of aryl acetamide (B32628) triazolopyridazines, the addition of a second fluorine atom to a trifluoromethyl-substituted phenyl ring demonstrated the nuanced effects of multiple halogen substitutions. nih.gov For instance, while compounds with a 3-CF₃ group generally performed well, the addition of a fluorine atom at the 2-position led to a significant decrease in potency. nih.gov This highlights that the interplay between different substituents and their positions is crucial. Theoretical studies on other fluorinated compounds have shown that fluorination can alter stability, solubility, and molecular polarity, all of which are critical for pharmacological activity. nih.gov

Role of the Methoxy (B1213986) and Carboxylic Acid Moieties in Molecular Interactions

The methoxy (-OCH₃) and carboxylic acid (-COOH) groups are fundamental to the chemical character and biological activity of this compound and its derivatives.

The carboxylic acid moiety is a key functional group that often plays a pivotal role in the bioactivity of a molecule. As a monocarboxylic acid, the acetic acid portion of the molecule is a proton donor and can engage in crucial hydrogen bonding interactions with biological targets. nih.gov In its deprotonated carboxylate form, it can form strong ionic bonds with positively charged residues, such as arginine or lysine, in an enzyme's active site or a receptor's binding pocket.

The parent compound, methoxyacetic acid, is recognized as an apoptosis inducer and an antineoplastic agent, indicating the inherent biological relevance of this structural motif. nih.gov In the context of phenoxyacetic acid derivatives used as herbicides, the carboxylic acid group is essential for their biological action. mdpi.com The acidity and hydrogen-bonding capacity of this group are often indispensable for anchoring the molecule to its target and initiating a biological response.

From a steric perspective, the methoxy group adds bulk to the molecule. In some cases, this can be beneficial, providing a better fit within a binding pocket. However, in other instances, it can cause steric hindrance that prevents optimal binding. Studies on ortho-methoxy phenols have shown that the methoxy group can act as a mild inhibitor in certain reactions, potentially by hindering the formation of stable covalent bonds. researchgate.net The orientation of the methoxy group relative to the phenyl ring is also important; a coplanar arrangement allows for maximum resonance effects, while a perpendicular orientation minimizes them. nih.gov In the broader context of drug design, the methoxy group is a common feature in many biologically active compounds, such as the potent antitumor agent 2-methoxyestradiol, where it is crucial for its activity. researchgate.net

Modifications to the Aromatic Ring and Their Impact on Activity

Beyond fluorine substitution, other modifications to the aromatic ring of phenylmethoxyacetic acid derivatives can have a profound impact on their biological activity. Replacing or adding substituents alters the electronic landscape, lipophilicity, and steric profile of the molecule.

For example, substituting the fluorine atom with other halogens like chlorine can significantly change the compound's properties. In phenoxyacetic acid derivatives, the position of chlorine atoms on the aromatic ring was found to directly influence the molecule's reactivity and aromaticity. mdpi.com Specifically, substitution at the 2-position was shown to increase reactivity. mdpi.com

The introduction of other groups, such as a trifluoromethyl (CF₃) group, can dramatically increase lipophilicity and often enhances binding affinity. In research on aryl acetamide triazolopyridazines, compounds containing a 3-CF₃ substituent were generally found to be highly potent. nih.gov The electronic properties of various substituents can be inferred from their effect on the geometry of the phenyl ring. Electron-withdrawing groups tend to increase the C-C-C bond angle at the point of substitution, while electron-donating groups tend to decrease it. nih.gov

Table 2: Illustrative Impact of Aromatic Ring Modifications on Biological Activity

Base Scaffold Ring Substitution Observed Effect on Activity/Properties Reference
Phenoxyacetic acid 2-Chloro Increased molecular reactivity mdpi.com
Phenyl-triazolopyridazine 3-Trifluoromethyl (CF₃) Generally high potency (EC₅₀ ≤ 2 μM) nih.gov
Phenyl-triazolopyridazine 2-Fluoro, 3-Trifluoromethyl Significant decrease in potency nih.gov
Phenyl-thiazolidinone 4-Chloro Potent inhibition (IC₅₀ = 0.86 μM) diva-portal.org

This table provides examples from related compound classes to illustrate the principles of how different aromatic ring substitutions can affect biological outcomes.

Substituent Effects on Biological Efficacy (e.g., Halogens, Alkyl, Nitro Groups)

The biological activity of aryloxyacetic acid derivatives is highly dependent on the electronic and steric properties of the substituents on the aromatic ring.

Halogens: The position of halogen substituents on the phenyl ring plays a crucial role in determining the biological efficacy. For instance, in a series of (phenoxyphenyl)acetic acids, halogen substitution in the phenoxy ring was found to considerably enhance anti-inflammatory activity. nih.gov Specifically, the compound [2-(2,4-dichlorophenoxy)phenyl]acetic acid (fenclofenac) demonstrated a favorable combination of potency and low toxicity. nih.gov Further studies on polychlorinated (phenoxyphenyl)acetic acids revealed that [2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid was 40 times more potent than fenclofenac (B1672494) in an adjuvant-induced arthritis screen. nih.gov

In another study on aryl acetamide triazolopyridazines, the position of fluorine substitution was shown to have a remarkable impact on potency. Addition of a fluorine atom to the 2-position of the aryl ring reduced potency, while substitution at the 4-position led to a greater than 10-fold increase in potency on average compared to the non-fluorinated compound. nih.gov Interestingly, the 3-position for fluorine substitution generally provided little to no improvement in potency. nih.gov This highlights the sensitivity of the biological target to the electronic and steric environment around the phenyl ring.

Compound/Substituent Relative Potency/Activity Reference
[2-(2,4-dichlorophenoxy)phenyl]acetic acidFavorable potency and low toxicity nih.gov
[2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid40 times more potent than fenclofenac nih.gov
2-Fluoro substitution (Aryl Acetamide Triazolopyridazines)Reduced potency nih.gov
4-Fluoro substitution (Aryl Acetamide Triazolopyridazines)>10-fold increase in potency nih.gov
3-Fluoro substitution (Aryl Acetamide Triazolopyridazines)Little to no improvement nih.gov

Alkyl and Nitro Groups: While specific data on alkyl and nitro group substitutions for this compound is limited, general principles from related structures can be informative. For example, in a series of novel penicillin-type analogues, the introduction of a nitro group at the 4-position of a phenyl ring within the azetidinone moiety was synthesized and evaluated. mdpi.com The precise impact on biological activity would depend on the specific target and binding pocket interactions.

Influence of Aromatic Ring Conformation and Flexibility

The three-dimensional arrangement of the aromatic ring and the flexibility of the molecule are critical determinants of biological activity. The ether linkage in this compound allows for a degree of rotational freedom, which can influence how the molecule fits into a biological target's binding site.

Theoretical calculations on phenoxyacetic acid and its chloro-substituted derivatives have shown that a (syn-syn) conformation is energetically favored. mdpi.com This preferred conformation dictates the spatial relationship between the aromatic ring and the acetic acid moiety, which is crucial for receptor binding.

The introduction of substituents, such as a fluorine atom, can influence the conformation of the sugar ring in nucleoside analogues, which in turn affects their biological activity. sci-hub.box A study on 3'-fluorinated A(2'-5')A fragments demonstrated that the fluoro substituent governs the sugar ring's conformation, leading to a flattened N-type sugar pucker. sci-hub.box This conformational preference was correlated with enhanced binding to RNase L. sci-hub.box While not a direct analogue, this highlights how fluorine substitution can enforce a specific conformation that is beneficial for biological activity.

Comparative SAR Studies with Related Aryloxyacetic Acid Scaffolds

Comparing the SAR of this compound with other aryloxyacetic acid scaffolds provides valuable insights into the role of the fluorophenylmethoxy group.

A study on substituted (2-phenoxyphenyl)acetic acids explored the replacement of the ether oxygen with NH, S, and SO moieties. nih.gov The resulting [2-[(2,6-dichlorophenyl)imino]phenyl]acetic acid (diclofenac) is a potent anti-inflammatory drug. However, the direct NH analogue in the polychlorinated series showed low activity, as did the S- and SO-bridged analogues, suggesting that the oxygen bridge is optimal for high potency in that particular series. nih.gov

In the context of phenolic acids, the nature of the group connecting the phenyl ring to the carboxylic acid has a significant effect on antioxidant activity. The antioxidant activity trend was found to be hydroxyphenylacetic acid (-CH2COOH) > hydroxycinnamic acid (-CH=CHCOOH) > hydroxybenzoic acid (-COOH), indicating that the methylene (B1212753) group in the acetic acid side chain enhances free radical scavenging ability compared to a direct linkage or a vinyl group. nih.gov

Scaffold Feature Impact on Activity Reference
Ether oxygen vs. NH, S, SO bridge (Polychlorinated (phenoxyphenyl)acetic acids)Oxygen bridge was optimal for high potency in this series. nih.gov
-CH2COOH vs. -CH=CHCOOH vs. -COOH linker (Phenolic acids)-CH2COOH linker showed the highest antioxidant activity. nih.gov

Exploration of Bioisosteric Replacements in the Chemical Structure

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize drug-like properties. This involves substituting a functional group with another that has similar physical or chemical properties.

Carboxylic Acid Bioisosteres: The carboxylic acid group is a common pharmacophore but can have limitations regarding metabolic stability and membrane permeability. Several bioisosteres for the carboxylic acid moiety have been explored. drughunter.comnih.gov These include:

Tetrazoles: This acidic heterocycle is a widely used carboxylic acid mimic. For example, the replacement of a carboxylic acid with a tetrazole in the angiotensin II antagonist losartan (B1675146) resulted in a 10-fold increase in potency. drughunter.com

Acylsulfonamides and Sulfonylureas: These groups have pKa values in the range of carboxylic acids and have been successfully used as replacements. nih.gov

Hydroxamic Acids: This group can also serve as a bioisostere for carboxylic acids.

Squaric Acid Derivatives: Squaramides have been used to mimic the α-amino acid moiety. nih.gov

The choice of a suitable bioisostere is highly context-dependent, as the replacement can sometimes lead to a change in the mode of action, for example, from an agonist to an antagonist. nih.gov

Ether Linkage Bioisosteres: The ether linkage in this compound can be a site of metabolic degradation. Replacing the ether oxygen with other groups can improve metabolic stability. As mentioned earlier, replacing the oxygen with NH, S, or SO in a series of (phenoxyphenyl)acetic acids led to compounds with varying activities, with the NH-bridged compound, diclofenac, being a successful anti-inflammatory drug. nih.gov

Mechanistic Investigations of in Vitro Biological Activity of 2 3 Fluorophenyl Methoxy Acetic Acid and Its Derivatives

Receptor Binding and Ligand-Target Interaction Studies (In Vitro)

Investigation of Molecular Recognition Mechanisms

The molecular recognition mechanisms of 2-[(3-Fluorophenyl)methoxy]acetic acid and its derivatives are fundamental to understanding their biological activities. While specific studies on this compound are limited, research on analogous phenoxyacetic acid derivatives provides insight into their potential molecular interactions. The structure, characterized by an ether linkage and a carboxylic acid group, allows for various binding modes with biological macromolecules. wikipedia.org

The terminal phenoxy group can engage in hydrophobic interactions within the lipophilic pockets of target proteins. mdpi.com For instance, molecular docking studies of certain phenoxy acetamide (B32628) derivatives have shown that they can fit within the binding site of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and cell death pathways. nih.govresearchgate.net This interaction is stabilized through binding energies and specific interactive modes within the protein's active site. nih.govresearchgate.net

Cellular Pathway Modulation in Cell Culture Models (In Vitro)

Derivatives of phenoxyacetic acid have demonstrated significant potential to induce apoptosis, or programmed cell death, in various cancer cell lines. Studies on phenoxy acetamide derivatives, for example, have shown potent apoptotic activity in human liver cancer (HepG2) cells. mdpi.comnih.gov Treatment with these compounds leads to a significant increase in the population of cells undergoing both early and late-stage apoptosis. mdpi.com

The molecular mechanism underlying this pro-apoptotic effect involves the modulation of key regulatory genes. In HepG2 cells treated with a phenoxy acetamide derivative, there is a significant upregulation of several pro-apoptotic genes. mdpi.com This includes an 8.45-fold increase in the tumor suppressor gene p53, a 6.5-fold increase in the Bax gene, a 7.6-fold increase in caspase-3, and a 6.3-fold increase in caspase-9. mdpi.com The expression of caspase-8 was also upregulated by 2.4-fold. mdpi.com Concurrently, the anti-apoptotic gene BCL2 was significantly downregulated by 0.43-fold. mdpi.com This modulation of gene expression suggests that apoptosis is induced through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, with the intrinsic pathway being predominant. nih.gov

Similarly, other related compounds, such as derivatives of caffeic acid and ferulic acid, have been shown to induce apoptosis in human colon adenocarcinoma cells (Caco-2). mdpi.com Certain derivatives were particularly effective at pushing cells into the late apoptotic stage. mdpi.com This body of evidence indicates that the induction of apoptosis is a key mechanism for the anticancer activity of this class of compounds.

Table 1: Modulation of Apoptosis-Related Gene Expression by a Phenoxy Acetamide Derivative in HepG2 Cells

Gene Function Fold Change vs. Control
p53 Pro-apoptotic 8.45
Bax Pro-apoptotic 6.5
Caspase-3 Pro-apoptotic 7.6
Caspase-9 Pro-apoptotic 6.3
Caspase-8 Pro-apoptotic 2.4
BCL2 Anti-apoptotic 0.43

Data sourced from studies on phenoxy acetamide derivatives. mdpi.com

In addition to inducing apoptosis, derivatives of this compound have been shown to interfere with the normal progression of the cell cycle in cancer cells, forcing them into a state of arrest. This cytostatic effect is a crucial component of their anti-proliferative action.

For instance, studies on phenoxy acetamide derivatives in HepG2 liver cancer cells revealed that these compounds can induce cell cycle arrest at the G1/S phase. mdpi.comnih.govresearchgate.net This was evidenced by an increase in the percentage of cells in the G0/G1 and S phases, and a corresponding decrease in the G2/M phase population, effectively blocking the cells from proceeding with division. mdpi.com

The ability to induce cell cycle arrest is not limited to a single phase and can vary depending on the specific derivative and cell line. Other related compounds, such as phenoxazine (B87303) derivatives, have been observed to arrest human T-cell leukemia virus type-1 (HTLV-1)-positive leukemia cells in the sub-G0/G1 phase. nih.gov In contrast, certain chalcone (B49325) derivatives cause a significant accumulation of ovarian cancer cells in the G2/M phase. mdpi.com This G2/M arrest has also been observed in colon cancer cells treated with extracts containing other complex organic molecules. frontiersin.org The arrest of the cell cycle is often a precursor to apoptosis, providing a window for the cell to initiate programmed cell death pathways. nih.gov

Table 2: Effect of Phenoxy Acetamide Derivative on Cell Cycle Distribution in HepG2 Cells

Cell Cycle Phase % of Cells (Control) % of Cells (Treated)
G0/G1 49.12% 55.03%
S 28.75% 34.51%
G2/M 22.13% 10.46%

Data sourced from studies on phenoxy acetamide derivatives. mdpi.com

The induction of apoptosis and cell cycle arrest by derivatives of this compound culminates in a significant reduction in cancer cell viability and proliferation. The cytotoxic effects of these compounds have been evaluated in vitro against a range of human cancer cell lines.

Newly synthesized phenoxy acetamide derivatives have demonstrated potent cytotoxic activity against both liver (HepG2) and breast (MCF-7) cancer cells. nih.govresearchgate.net One particular derivative was found to be more effective against the HepG2 cell line, with a half-maximal inhibitory concentration (IC50) of 1.43 µM, which was significantly lower than that of the standard chemotherapeutic drug 5-Fluorouracil (5.32 µM). nih.govresearchgate.net This indicates a powerful anti-proliferative effect. Importantly, this compound also showed a degree of selectivity, being more cytotoxic to cancer cells than to normal cells. nih.govresearchgate.net

Other related structures, such as phenoxazine derivatives, have also been shown to extensively inhibit the growth and reduce the viability of various leukemia cell lines. nih.gov The anti-proliferative effects of these compounds are generally concentration- and time-dependent. maynoothuniversity.ie The acidic nature of the local microenvironment can also influence cell viability and proliferation, though the relationship is complex. wemedical.nlnih.gov The collective findings confirm that phenoxyacetic acid derivatives possess significant potential to inhibit the proliferation of cancer cells in vitro.

Table 3: In Vitro Cytotoxicity (IC50) of a Phenoxy Acetamide Derivative

Cell Line Cancer Type IC50 (µM)
HepG2 Liver Cancer 1.43
MCF-7 Breast Cancer Not specified as most promising against HepG2
5-Fluorouracil (Reference) - 5.32 (against HepG2)

Data sourced from studies on phenoxy acetamide derivatives. nih.govresearchgate.net

Antimicrobial and Antifungal Activity Mechanisms (In Vitro)

Beyond their anticancer properties, derivatives of phenoxyacetic acid have been investigated for their ability to inhibit the growth of pathogenic microbes and fungi. Research has shown that phenylacetic acid, a closely related compound, and its sodium salt exhibit broad-spectrum antifungal activity. nih.gov They have been found to completely inhibit the in vitro growth of several plant pathogenic fungi, including Pythium ultimum, Phytophthora capsici, and Rhizoctonia solani, at concentrations between 10 to 50 µg/ml. nih.gov

The mechanism of this antifungal action involves the inhibition of key fungal life cycle processes. Phenylacetic acid has been shown to strongly inhibit both the germination of spores and the subsequent hyphal growth of fungal pathogens. nih.govkoreascience.kr This dual action prevents the establishment and spread of the fungal infection. The antimicrobial spectrum of these compounds is not limited to fungi; they have also demonstrated inhibitory activity against certain bacteria, such as Pseudomonas syringae. nih.gov

The structural characteristics of these molecules, including the phenoxyacetic acid backbone, are crucial for their bioactivity. wikipedia.orgnih.gov While phenoxyacetic acid itself is used in the manufacture of fungicides, nih.gov modifications to its structure can lead to derivatives with varied and potentially enhanced antimicrobial and antifungal profiles.

Table 4: Compounds Mentioned in this Article

Compound Name
This compound
5-Fluorouracil
Caffeic acid
Ferulic acid
Phenylacetic acid
Sodium phenylacetate
Phenoxy acetamide derivatives
Phenoxazine derivatives

Environmental Fate and Ecotoxicological Research of Fluorinated Aryloxyacetic Acids

Environmental Persistence and Degradation Pathways

The persistence of fluorinated aryloxyacetic acids in the environment is largely dictated by the efficiency of abiotic and biotic degradation processes. The presence and position of fluorine atoms on the aromatic ring can render the molecule more resistant to breakdown. researchgate.net

Abiotic degradation, particularly photolysis, is a potential pathway for the transformation of fluorinated aromatic compounds in the environment. acs.orgnih.gov The effectiveness of photolysis can be influenced by factors such as pH and the presence of other substances in the water that can generate reactive species. nih.gov

Photolysis of fluorinated aromatic compounds can lead to the cleavage of the carbon-fluorine bond, resulting in the formation of fluoride (B91410) ions. nih.govoup.com Studies on other fluorinated aromatic compounds, such as fluorinated phenols, have shown that the rate of photolytic degradation is pH-dependent. For instance, the direct photolysis rate constant for 2-(trifluoromethyl)phenol (B147641) was found to be significantly higher at pH 10 compared to pH 7 and pH 5. acs.org The presence of hydroxyl radicals can also enhance the degradation rate of some fluorinated aromatic compounds. nih.gov

Hydrolysis is another potential abiotic degradation pathway. While ethers are generally resistant to base-catalyzed hydrolysis, acid-catalyzed hydrolysis can occur. nih.govstackexchange.com The ether linkage in aryloxyacetic acids could potentially undergo hydrolysis under acidic environmental conditions, although the stability of the aryl-ether bond is significant. acs.org The cleavage of such bonds often requires specific catalytic conditions. acs.orgacs.org For many organic compounds, hydrolysis rates are influenced by pH, with different mechanisms dominating under acidic, neutral, or basic conditions. nih.govnist.gov

Table 1: Factors Influencing Abiotic Degradation of Fluorinated Aromatic Compounds

Degradation Mechanism Influencing Factors Potential Outcome for Fluorinated Aryloxyacetic Acids
Photolysis pH, Wavelength of light, Presence of photosensitizers Potential for ring cleavage and defluorination, rates likely pH-dependent.

| Hydrolysis | pH (acid or base catalysis) | Ether linkage is generally stable but may undergo slow acid-catalyzed hydrolysis. |

This table provides a generalized overview based on findings for other fluorinated aromatic compounds, as specific data for 2-[(3-Fluorophenyl)methoxy]acetic acid is not available.

The microbial degradation of fluorinated organic compounds presents a significant challenge due to the high strength of the carbon-fluorine bond. researchgate.netnih.govmdpi.com However, microorganisms have evolved various strategies to metabolize these persistent compounds. mdpi.comnih.gov The process often involves initial transformations of other parts of the molecule, which can then facilitate the cleavage of the C-F bond. mdpi.comresearchgate.net

For some fluorinated compounds, degradation can be initiated by attacking non-fluorinated parts of the molecule. researchgate.net In the case of a fluorinated aryloxyacetic acid, initial microbial attack might target the ether linkage or the acetic acid side chain. The fungus Cunninghamella elegans, a known model for mammalian drug metabolism, has been shown to biotransform fluorinated phenyl pyridine (B92270) carboxylic acids, primarily through hydroxylation of the aromatic ring. nih.gov The position of the fluorine atom can influence the extent of biotransformation. nih.gov

Complete degradation, or mineralization, of fluorinated compounds by microbial communities has been observed, though it can be a slow process. sciencedaily.com Some bacteria are capable of utilizing fluorinated compounds as a source of carbon and energy. nih.govacs.org The degradation of the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), a related phenoxyacetic acid, by microbial communities has been extensively studied and is known to be widespread. sciencedaily.com

The degradation of fluorinated aryloxyacetic acids can lead to the formation of various degradation products and metabolites. Incomplete degradation can result in the formation of other persistent fluorinated compounds. acs.orgmn.gov

During photolysis, fluorinated aromatic compounds can be transformed into various photoproducts, including the formation of fluoride ions, indicating the breakdown of the carbon-fluorine bond. nih.govoup.comnih.gov However, partial degradation can also lead to the formation of other fluorinated byproducts. acs.orgresearchgate.net For instance, the degradation of some fluorinated pesticides has been shown to produce trifluoroacetic acid (TFA), a highly persistent and mobile compound. researchgate.net

Microbial metabolism of fluorinated compounds can also generate a range of metabolites. For example, the biotransformation of fluorinated phenyl pyridine carboxylic acids by Cunninghamella elegans resulted in hydroxylated carboxylic acids. nih.gov The degradation of the fluorinated herbicide saflufenacil (B1680489) in soil was observed to produce three main metabolites through demethylation and ring cleavage. nih.gov The ultimate fate of these metabolites, whether they are further degraded or persist in the environment, is a critical area of research. acs.org

Environmental Transport and Distribution

The physical and chemical properties of fluorinated aryloxyacetic acids, influenced by the fluorine substituent, govern their movement and partitioning in the environment.

The mobility of fluorinated organic compounds in soil and water is a key factor in their environmental distribution. Compounds with higher water solubility and lower adsorption to soil particles tend to be more mobile. nih.govacs.org The carboxylic acid group in aryloxyacetic acids generally increases water solubility.

The soil organic matter content can significantly influence the sorption and transport of organic contaminants. nih.govnih.gov For some persistent organic pollutants, higher organic matter can lead to greater retention in the soil, reducing their mobility. nih.gov Conversely, for some per- and polyfluoroalkyl substances (PFAS), mobility has been observed to be high, with limited sorption to soil. nih.gov The specific interactions between the fluorinated aryloxyacetic acid and soil components will determine its leaching potential and transport to groundwater.

In aquatic systems, the distribution of fluorinated carboxylic acids will be influenced by their water solubility and potential to partition to sediment. scholaris.ca Shorter-chain perfluorinated carboxylic acids are known to be highly mobile in water. acs.org

Table 2: Predicted Environmental Mobility of this compound

Environmental Compartment Predicted Mobility Rationale
Soil Moderate to High The carboxylic acid group increases water solubility, potentially leading to leaching. Adsorption to organic matter may occur.

| Water | High | Expected to be soluble in water, facilitating transport in surface and groundwater. |

This table is a prediction based on the general properties of aryloxyacetic acids and fluorinated organic compounds, as specific experimental data for this compound is not available.

While less volatile than some other organic pollutants, aryloxyacetic acids can potentially undergo some degree of atmospheric transport. wikipedia.org The "grasshopper effect," where semi-volatile compounds evaporate in warmer regions and are transported to and deposited in colder regions, is a known phenomenon for some persistent organic pollutants. wikipedia.org

The atmospheric fate of fluorinated organic compounds is an area of active research. mdpi.comku.dk Volatile fluorinated compounds can be transported over long distances and undergo atmospheric oxidation, leading to the formation of persistent perfluoroalkyl acids that are then deposited via precipitation. panda.orgmit.edu While this compound itself is not expected to be highly volatile, any degradation products that are more volatile could be subject to atmospheric transport. The atmospheric lifetime of such compounds is determined by their reaction rates with atmospheric oxidants like hydroxyl radicals. mdpi.com

Bioaccumulation Potential in Environmental Matrices

There is currently no available scientific literature or data that specifically investigates the bioaccumulation potential of this compound in any environmental matrices, including but not limited to water, soil, sediment, or biota. Studies on other fluorinated compounds, such as perfluoroalkyl acids (PFAAs), have indicated a potential for bioaccumulation in aquatic food webs, with average log bioaccumulation factors ranging from 2.0 to 2.8 in some studies. nih.gov However, the direct applicability of these findings to this compound is unknown without specific research. The mechanisms of bioaccumulation for ionizable organic compounds can be complex, influenced by factors like the compound's partition coefficients and the pH of the surrounding environment. nih.govlu.se Without empirical data for this compound, its potential to accumulate in organisms and magnify through food chains remains uncharacterized.

Ecotoxicological Implications (Excluding Human Toxicity)

Specific ecotoxicological studies on this compound are not present in the current body of scientific literature. Therefore, its effects on aquatic and terrestrial ecosystems are unknown.

Effects on Aquatic Organisms (e.g., Algae, Fish)

No research findings detailing the effects of this compound on aquatic organisms such as algae or fish have been published. For related compounds like phenoxy acids, research has indicated that their environmental concentrations in surface and groundwater can be in the ng/L to μg/L range. nih.gov The toxicity of such compounds to aquatic life is a crucial aspect of their environmental risk assessment. For instance, studies on certain pharmaceuticals, which can also be ionizable organic compounds, show that the pH of the water can significantly influence their uptake and toxicity to aquatic organisms like Daphnia magna. lu.se However, without specific testing, the acute and chronic toxicity of this compound to aquatic life remains speculative.

Impacts on Terrestrial Ecosystems and Soil Microorganisms

The impact of this compound on terrestrial ecosystems and soil microorganisms has not been a subject of scientific investigation. Research on other organic acids, such as phenolic acids and the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), has demonstrated that these substances can alter the structure and function of soil microbial communities. nih.govresearchgate.net For example, the application of 2,4-D has been shown to shift the balance between Gram-negative and Gram-positive bacteria in the soil. researchgate.net Similarly, other organic acids have been found to influence microbial diversity and the degradation of organic matter in soil. mdpi.com The potential for this compound to exert similar or different effects on the complex interactions within terrestrial ecosystems is yet to be determined.

Risk Assessment Frameworks for Environmental Exposure

There are no specific environmental risk assessment frameworks established for this compound. General frameworks for assessing the environmental risk of chemicals, including pharmaceuticals and pesticides, often involve comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). researchgate.net These assessments rely on data from fate and effect studies, which are currently lacking for this specific compound. The development of a robust risk assessment for this compound would necessitate comprehensive studies on its persistence, mobility, bioaccumulation, and toxicity to a range of environmental receptors.

Future Research Directions and Identified Research Gaps

Development of Novel and Efficient Synthetic Strategies

The synthesis of 2-[(3-Fluorophenyl)methoxy]acetic acid and its analogs is foundational to any further investigation. While classical methods such as the Williamson ether synthesis followed by hydrolysis are plausible, they often suffer from limitations like harsh reaction conditions, moderate yields, and the use of hazardous reagents. Future research must focus on developing more efficient, scalable, and sustainable synthetic methodologies.

Key research objectives should include:

Catalytic Approaches: Investigating novel transition-metal or organocatalytic systems to facilitate the etherification step under milder conditions.

Flow Chemistry: Adapting the synthesis to continuous flow reactors could offer benefits such as improved safety, better reaction control, and easier scalability.

Green Chemistry Principles: The development of synthetic routes that utilize greener solvents, reduce waste generation, and improve atom economy is crucial for environmentally responsible production.

A comparative overview of a hypothetical traditional route versus a potential novel approach highlights the areas for improvement.

FeatureTraditional Synthesis (Hypothetical)Novel Synthetic Strategy (Proposed)
Key Reaction Williamson Ether SynthesisPhase-Transfer Catalysis or Flow Chemistry
Reagents Sodium Hydride, Organic Solvents (e.g., DMF, THF)Biodegradable Solvents, Recyclable Catalyst
Conditions Elevated temperatures, Inert atmosphereRoom temperature, Ambient conditions
Yield & Purity Moderate, requires extensive purificationHigh yield, minimized byproducts
Sustainability High waste generation, use of hazardous materialsReduced waste, improved atom economy

The development of such novel strategies would not only facilitate the availability of this compound for further studies but also contribute to the broader field of synthetic organic chemistry.

Advanced Computational Models for Predictive Biology

Before committing to resource-intensive laboratory studies, advanced computational modeling can provide valuable insights into the potential biological and toxicological profile of this compound. A significant research gap exists as no specific computational studies for this molecule have been reported.

Future research should employ a suite of in silico tools to build a predictive profile:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models based on libraries of similar fluorinated and phenoxyacetic acid compounds could predict potential biological activities or toxicological endpoints.

Molecular Docking: Screening this compound against a wide range of known protein targets (e.g., enzymes, receptors) can help identify potential mechanisms of action and off-target effects.

Physiologically Based Pharmacokinetic (PBPK) Modeling: As demonstrated for related compounds like 2-methoxyacetic acid, PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems. nih.gov This is crucial for predicting its behavior in vivo and for scaling from animal models to humans. nih.gov

Modeling TechniqueResearch Application for this compound
QSAR Predict potential efficacy, toxicity, and environmental hazards.
Molecular Docking Identify potential biological targets and guide in vitro screening efforts.
PBPK Modeling Simulate pharmacokinetic profiles to understand disposition in the body. nih.gov
DFT Calculations Predict molecular properties like reactivity and stability.

These computational approaches would accelerate the research process, reduce the reliance on animal testing, and allow for a more targeted and hypothesis-driven experimental design.

Exploration of New In Vitro Biological Targets and Pathways

The biological activity of this compound is currently unknown. A critical area of future research is the systematic screening of this compound to identify potential therapeutic applications. The structural motif of a phenylacetic acid is present in various biologically active molecules, suggesting that this compound could interact with a range of biological targets.

A comprehensive research program should involve:

High-Throughput Screening (HTS): Testing the compound against large panels of biological targets, including kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels.

Phenotypic Screening: Evaluating the effect of the compound on cellular models of various diseases (e.g., cancer, inflammation, metabolic disorders) to identify novel therapeutic activities without a preconceived target.

Mechanism of Action Studies: Once a "hit" is identified from screening, further studies would be required to elucidate the precise molecular mechanism by which this compound exerts its effect.

The incorporation of fluorine can significantly modulate the properties of a parent molecule, and thus, even if non-fluorinated analogs are inactive, this compound may possess unique activities. researchgate.net

Comprehensive Environmental Fate Studies

The increasing prevalence of fluorinated compounds in pharmaceuticals and agrochemicals necessitates a thorough understanding of their environmental fate and potential for persistence. researchgate.net For this compound, there is a complete lack of data regarding its behavior in the environment, representing a major research gap. Drawing parallels from studies on other phenoxyacetic herbicides like 2,4-D and MCPA, a comprehensive evaluation is required. researchgate.netnih.gov

Essential environmental fate studies that must be conducted include:

Study TypeObjective
Biodegradation To determine the susceptibility of the compound to microbial degradation in soil and water.
Photodegradation To assess the stability of the compound when exposed to sunlight in aquatic and terrestrial environments.
Hydrolysis To evaluate the rate of degradation in water at various pH levels.
Soil Sorption/Mobility To determine the potential for the compound to leach into groundwater or bind to soil particles.
Degradate Identification To identify major transformation products, which may have their own toxicological profiles. whiterose.ac.uk

Given the stability of the carbon-fluorine bond, there is a potential for persistence, making these studies critical for a responsible assessment of the compound's environmental risk profile. ox.ac.uk

Integration of Multidisciplinary Approaches in Fluorinated Compound Research

Addressing the identified research gaps for this compound requires a departure from siloed research. A modern, integrated, and multidisciplinary approach is essential for a holistic understanding of this and other novel fluorinated molecules. nih.gov

This integrated strategy should connect:

Synthetic and Computational Chemistry: Computational models should guide the design of new synthetic targets and prioritize compounds for synthesis and testing.

Chemical Biology and Toxicology: Hits from biological screening must be evaluated for potential toxicity early in the development process to avoid late-stage failures.

Environmental Science and Medicinal Chemistry: The environmental fate of a potential drug candidate should be considered as a key parameter during its design and development, not as an afterthought. This promotes the concept of a "circular fluorine economy" where environmental impact is minimized. ox.ac.uk

By fostering collaboration between chemists, biologists, toxicologists, and environmental scientists, a complete profile of this compound can be developed, ensuring that its potential benefits can be explored while managing any associated risks.

Q & A

Q. How to evaluate the metabolic stability of this compound using in vitro models?

  • Methodological Answer : Incubate with human liver microsomes (HLM, 1 mg/mL) and NADPH (1 mM) at 37°C. Monitor parent compound depletion via LC-MS over 60 min. Calculate intrinsic clearance (CLint_{int}). Fluorine substitution typically reduces CLint_{int} by 30–50% compared to non-halogenated analogs .

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2-[(3-Fluorophenyl)methoxy]acetic acid
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.